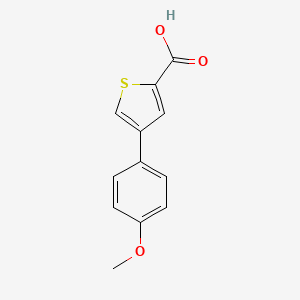

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNYSAILYSWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371589 | |

| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-74-9 | |

| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for researchers in the field. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the aryl-thiophene bond via a Suzuki-Miyaura cross-coupling reaction, followed by the oxidation of a formyl group to the desired carboxylic acid. This approach offers high yields and good functional group tolerance.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde

This step focuses on the palladium-catalyzed cross-coupling of 4-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Bromothiophene-2-carbaldehyde | 191.04 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 |

| Toluene | - | 8 mL |

| Water | - | 2 mL |

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Add toluene (8 mL) and water (2 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

-

The mixture is heated to 85-90 °C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 12 hours |

| Temperature | 85-90 °C |

| Yield | ~85% |

Step 2: Oxidation of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde to this compound

This step involves the oxidation of the aldehyde functional group to a carboxylic acid. A common and effective method is the Pinnick oxidation.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 218.27 | 1.0 |

| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 |

| 2-Methyl-2-butene | 70.13 | 5.0 |

| tert-Butanol | - | 10 mL |

| Water | - | 5 mL |

Procedure:

-

Dissolve 4-(4-methoxyphenyl)thiophene-2-carbaldehyde (1.0 mmol) in tert-butanol (10 mL) in a round-bottom flask.

-

Add 2-methyl-2-butene (5.0 mmol) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).

-

Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | Room Temperature |

| Yield | >90% |

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 4-Bromothiophene-2-carbaldehyde, 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Toluene/Water | 85-90 °C | 12 | ~85 |

| 2 | Oxidation | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde, NaClO₂, NaH₂PO₄ | tert-Butanol/Water | RT | 4-6 | >90 |

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a robust and detailed methodology for the synthesis of this compound. The procedures outlined are based on reliable and high-yielding chemical transformations, making them suitable for adoption in research and development settings.

References

An In-depth Technical Guide on 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a member of the thiophene class of heterocyclic compounds, which are recognized for their diverse biological activities and applications in materials science. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, coupled with a methoxyphenyl substituent, suggests potential for this molecule in medicinal chemistry and drug design. Thiophene derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[1] This technical guide provides a summary of the known properties of this compound, based on available data.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 82437-74-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀O₃S | [2][5] |

| Molecular Weight | 234.27 g/mol | [5] |

| Melting Point | 193 °C | [2] |

| Purity | ≥95% | [6] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve a two-step process:

-

Suzuki-Miyaura Coupling: Reaction of a suitable 4-halothiophene-2-carboxylic acid ester (e.g., methyl 4-bromothiophene-2-carboxylate) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

-

Ester Hydrolysis: Subsequent hydrolysis of the resulting methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate to yield the final carboxylic acid product.

The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Pharmacological Data

Despite a comprehensive search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available scientific literature.

Similarly, there is a notable absence of published research detailing the biological activities of this specific compound. While the broader class of thiophene derivatives has shown promise in various therapeutic areas, no quantitative data from biological assays (e.g., IC₅₀ or EC₅₀ values) or studies on its mechanism of action or involvement in signaling pathways are currently available for this compound.

Potential Areas of Research

The structural features of this compound suggest several avenues for future research:

-

Anti-inflammatory Activity: The thiophene moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] Investigations into the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes could be a valuable area of study. The following diagram outlines a general workflow for screening potential anti-inflammatory compounds.

Caption: General experimental workflow for evaluating anti-inflammatory potential.

-

Anticancer Potential: Numerous thiophene derivatives have been synthesized and evaluated as potential anticancer agents, targeting various mechanisms including tubulin polymerization and specific kinases.[8] Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic or antiproliferative effects.

Conclusion

This compound is a chemical entity with a structural scaffold that suggests potential for biological activity. However, based on currently available public information, there is a significant gap in the experimental data concerning its detailed synthesis, spectroscopic characterization, and pharmacological properties. The information provided in this guide serves as a summary of the existing foundational knowledge and highlights the need for further research to fully elucidate the chemical and biological profile of this compound. The conceptual workflows presented offer a roadmap for future investigations into the synthesis and biological evaluation of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid chemical structure

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, physicochemical properties, potential synthetic routes, and applications based on its structural motifs.

Chemical Identity and Properties

This compound is an organic compound classified as a thiophene carboxylic acid.[1] Its structure features a central thiophene ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 4-position. This combination of a heteroaromatic core and functional groups makes it a compound of interest for further chemical exploration.

The primary chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 82437-74-9 | [1][2][3] |

| Molecular Formula | C12H10O3S | [1][2][4] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | [1][4] |

| InChI | InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) | [1][4] |

| InChIKey | NWNYSAILYSWCEI-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.28 g/mol | [2] |

| Melting Point | 193°C | [2] |

| Monoisotopic Mass | 234.03506 Da | [4] |

| XlogP (Predicted) | 3.1 | [4] |

| Purity | Available as 95% or 98% |[1][3] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, predictions based on its structure and data from related compounds can inform characterization.

Expected Spectroscopic Features:

-

¹H NMR: Expected signals would include singlets or doublets for the thiophene protons, doublets for the aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the carboxylic acid (-COOH) proton.

-

¹³C NMR: Signals would correspond to the distinct carbon atoms in the thiophene ring, the methoxyphenyl ring (including the methoxy carbon), and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches for the ether and carboxylic acid, and C-H and C=C stretches for the aromatic rings.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to its molecular weight. Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]

Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 235.04234 | 149.7 |

| [M+Na]⁺ | 257.02428 | 158.7 |

| [M-H]⁻ | 233.02778 | 156.2 |

| [M+NH₄]⁺ | 252.06888 | 169.4 |

Data sourced from PubChemLite.[4]

Synthesis and Reactivity

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Proposed Synthesis via Suzuki Coupling

Objective: To synthesize this compound.

Materials:

-

Ethyl 4-bromothiophene-2-carboxylate (1 equivalent)

-

4-Methoxyphenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

To a round-bottom flask, add ethyl 4-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester intermediate via column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol and aqueous NaOH solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.

-

Applications and Biological Context

While specific biological activities for this exact molecule are not extensively documented, the thiophene scaffold is a well-known "structural alert" in drug discovery.[5] Thiophene derivatives are key components in a wide range of pharmaceuticals and functional organic materials.[5][6][7]

Potential Applications:

-

Pharmaceuticals: Thiophene-containing compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] This molecule serves as a building block for synthesizing more complex pharmaceutical agents.[9][10]

-

Organic Electronics: The conjugated system of the thiophene ring makes it a valuable component in organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[9][10][11] The methoxyphenyl group can further modulate the electronic properties of these materials.

-

Material Science: The compound can be used in the formulation of advanced materials, including dyes and sensors.[9][10]

Caption: Logical relationship of structural motifs to applications.

References

- 1. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound [allbiopharm.com]

- 4. PubChemLite - this compound (C12H10O3S) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 9. chemimpex.com [chemimpex.com]

- 10. FCKeditor - Resources Browser [diarydirectory.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 82437-74-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, identified by CAS number 82437-74-9, is an organic compound featuring a thiophene carboxylic acid scaffold substituted with a methoxyphenyl group.[1][2] While this specific molecule is primarily cataloged as a chemical building block for organic synthesis, the thiophene-2-carboxylic acid moiety is a well-recognized pharmacophore present in numerous biologically active compounds.[1][2][3] Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. In the absence of extensive biological data for this specific compound, this guide will focus on the known biological activities and mechanisms of action of the broader class of thiophene carboxylic acid derivatives, offering a predictive framework for its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 82437-74-9 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C12H10O3S | [2] |

| Molecular Weight | 234.28 g/mol | [2] |

| Melting Point | 193 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Potential Biological Activities and Therapeutic Areas

Antimicrobial Activity

Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[3][4] The thiophene ring is considered a bioisostere of the benzene ring and can be found in several approved antimicrobial drugs. The mechanism of action for antimicrobial thiophenes can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Several thiophene-based compounds have demonstrated potent anti-inflammatory effects.[2] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.

Anticancer Activity

The thiophene nucleus is present in a number of anticancer agents.[3] The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Potential Signaling Pathways

Based on the known biological activities of thiophene derivatives, this compound could potentially modulate several key signaling pathways implicated in disease.

Inflammatory Signaling Pathway

A potential mechanism of anti-inflammatory action could involve the inhibition of the arachidonic acid cascade. By inhibiting COX-1 and/or COX-2, the synthesis of prostaglandins, which are key mediators of inflammation, would be reduced.

Caption: Potential inhibition of the prostaglandin synthesis pathway.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are generalized experimental protocols for initial screening.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Microbial Culture: Grow the desired microbial strain in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.

-

Inoculation: Add a standardized inoculum of the microbial culture to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

Caption: Workflow for assessing COX enzyme inhibition.

Protocol:

-

Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound.

-

Compound Incubation: In a reaction vessel, pre-incubate the enzyme with various concentrations of this compound or a control inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50 value).

Conclusion

This compound is a chemical entity with a scaffold that is prevalent in a variety of biologically active molecules. While direct pharmacological data on this specific compound is limited, its structural features suggest potential for antimicrobial, anti-inflammatory, and anticancer activities. The information and experimental protocols provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this and related thiophene derivatives. Further investigation through systematic screening and mechanistic studies is warranted to fully elucidate its pharmacological profile.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

The Potential of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The realm of organic electronics holds the promise of revolutionary technologies, from flexible displays and wearable sensors to low-cost solar cells. At the heart of these innovations lie novel organic semiconductor materials, meticulously designed and synthesized to exhibit specific electronic and optical properties. Among the vast array of molecular building blocks, thiophene derivatives have emerged as a particularly promising class of materials. This in-depth technical guide focuses on a specific, yet representative, member of this family: 4-(4-methoxyphenyl)thiophene-2-carboxylic acid . While direct application data for this exact molecule in organic electronic devices is not extensively documented in publicly available literature, its structural motifs suggest significant potential. This guide will, therefore, explore its likely synthesis, key properties, and projected applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), drawing parallels with closely related and well-studied thiophene derivatives.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through a multi-step reaction sequence, leveraging well-established methodologies in organic chemistry. A plausible and efficient synthetic route is outlined below. The core of this synthesis involves a Suzuki or Stille cross-coupling reaction to form the carbon-carbon bond between the thiophene and phenyl rings, followed by functional group manipulation to introduce the carboxylic acid moiety.

Experimental Protocol: Synthesis of this compound

A likely synthetic pathway for this compound involves the following key steps:

-

Bromination of a Thiophene Precursor: The synthesis would likely commence with a commercially available thiophene derivative, such as 2,4-dibromothiophene. Selective reaction at the more reactive 2-position would be crucial.

-

Suzuki or Stille Coupling: The resulting brominated thiophene would then undergo a palladium-catalyzed cross-coupling reaction with 4-methoxyphenylboronic acid (for Suzuki coupling) or a corresponding organostannane reagent (for Stille coupling). This step is critical for forming the 4-(4-methoxyphenyl)thiophene core.

-

Introduction of the Carboxylic Acid Group: The remaining bromine atom at the 2-position of the thiophene ring serves as a handle for introducing the carboxylic acid. This can be achieved through a lithium-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated species with carbon dioxide (dry ice).

-

Acidic Workup and Purification: An acidic workup will protonate the carboxylate salt to yield the final product, this compound. Purification would typically be carried out by recrystallization or column chromatography to obtain the compound in high purity.

Caption: Proposed synthetic workflow for this compound.

Applications in Organic Electronics

The molecular structure of this compound, featuring a π-conjugated thiophene ring, an electron-donating methoxy group, and a versatile carboxylic acid functional group, makes it a compelling candidate for various roles in organic electronic devices. The carboxylic acid group, in particular, can serve as an anchoring group to surfaces, a modifiable site for further chemical elaboration, or a means to influence the material's solubility and film-forming properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, organic semiconductors act as the active channel material, modulating the flow of current between the source and drain electrodes upon application of a gate voltage. Thiophene-based materials are widely recognized for their excellent charge-transport properties. The planar nature of the thiophene ring facilitates π-π stacking in the solid state, creating pathways for efficient charge carrier hopping between adjacent molecules.

While specific data for this compound is not available, closely related thiophene derivatives have demonstrated impressive performance in OFETs. The methoxy group can enhance the electron-donating character of the molecule, which is generally favorable for p-type (hole-transporting) semiconductors. The carboxylic acid group could be utilized to self-assemble monolayers on the gate dielectric, potentially leading to improved device performance and stability.

Table 1: Representative Performance of Thiophene-Based OFETs

| Thiophene Derivative Class | Mobility (cm²/Vs) | On/Off Ratio | Device Configuration |

| Oligothiophenes | 0.1 - 1.0 | > 10⁶ | Bottom-gate, top-contact |

| Fused Thiophenes | 1.0 - 10.0 | > 10⁷ | Top-gate, bottom-contact |

| Thiophene-based Polymers | 0.5 - 5.0 | > 10⁶ | Solution-processed |

Note: This table presents typical performance ranges for classes of thiophene derivatives to indicate the potential of this compound.

Organic Photovoltaics (OPVs)

In OPVs, organic materials are responsible for absorbing light to generate excitons (bound electron-hole pairs) and subsequently separating these excitons into free charge carriers that can be collected at the electrodes. The efficiency of an OPV device is largely determined by the light-absorbing properties and the charge-transport characteristics of the active layer materials.

Thiophene-based molecules and polymers are extensively used as electron-donor materials in OPV active layers due to their broad absorption in the visible spectrum and good hole-transporting properties. The structure of this compound, with its extended π-conjugation, suggests it would absorb in the UV-visible region. The carboxylic acid group could be used to anchor the molecule to the surface of an electron-acceptor material (like titanium dioxide in dye-sensitized solar cells, a related technology) or to tune the morphology of the bulk heterojunction in a blend with a fullerene or non-fullerene acceptor.

Table 2: Representative Performance of Thiophene-Based OPVs

| Thiophene Donor Material | Acceptor | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) |

| P3HT (Poly(3-hexylthiophene)) | PCBM | 3.5 - 5.0 | 0.6 - 0.7 | 8 - 12 |

| Thieno[3,4-b]thiophene-based polymers | Fullerene derivatives | 8.0 - 12.0 | 0.7 - 0.9 | 15 - 20 |

| Small molecule thiophenes | Non-fullerene acceptors | 10.0 - 17.0 | 0.8 - 1.1 | 18 - 25 |

Note: This table showcases the performance of various thiophene-based donor materials in OPVs to provide a benchmark for the potential of new derivatives.

Organic Light-Emitting Diodes (OLEDs)

OLEDs operate on the principle of electroluminescence, where the injection of electrons and holes into an organic emissive layer leads to the formation of excitons that radiatively decay to produce light. The color and efficiency of the emission are determined by the molecular structure of the emissive material.

Thiophene derivatives can be employed in OLEDs as host materials, charge-transporting layers, or as part of the emissive molecule itself. The rigid and planar structure of the thiophene ring can contribute to high photoluminescence quantum yields. The methoxyphenyl group can influence the emission color, potentially pushing it towards the blue-green region of the spectrum. The carboxylic acid group could be used to functionalize the molecule, for instance, to attach it to a polymer backbone or to tune its energy levels for improved charge injection and transport.

Caption: Conceptual role of this compound in an OLED.

Table 3: Representative Performance of Thiophene-Based Materials in OLEDs

| Role of Thiophene Material | Host/Emitter System | External Quantum Efficiency (%) | Emission Color |

| Host Material | Phosphorescent Iridium Complex | 15 - 25 | Green |

| Emissive Dopant | Thermally Activated Delayed Fluorescence | 10 - 20 | Blue |

| Hole Transport Layer | Standard Emitter | N/A (contributes to overall efficiency) | N/A |

Note: This table illustrates the typical performance of thiophene-based materials in various roles within an OLED structure.

Future Outlook

While direct experimental data for this compound in organic electronic devices is currently limited in the public domain, its chemical structure strongly suggests its potential as a valuable building block. The combination of a well-understood thiophene core, an electron-rich substituent, and a highly versatile carboxylic acid handle provides a platform for the rational design of new high-performance organic semiconductors.

Future research should focus on the synthesis and characterization of this molecule and its derivatives. Detailed studies of its photophysical and electrochemical properties will be crucial in determining its suitability for specific applications. Furthermore, the fabrication and testing of OFET, OPV, and OLED devices incorporating this molecule will be the ultimate measure of its performance and potential to contribute to the advancement of organic electronics. The data presented in this guide for related compounds serves as a strong motivation for such investigations.

The Role of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Advanced Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered increasing interest in the field of material science. Its unique molecular structure, featuring a thiophene ring, a methoxyphenyl group, and a carboxylic acid functional group, makes it a valuable building block for the synthesis of novel functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of materials derived from this compound, with a focus on its use in organic electronics and photovoltaics.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method. This reaction involves the palladium-catalyzed coupling of a thiophene boronic acid derivative with a halo-substituted methoxybenzene.

Below is a generalized experimental workflow for its synthesis.

The Biological Potential of Thiophene-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those of thiophene-2-carboxylic acid, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer potential.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The versatile thiophene-2-carboxylic acid core can be functionalized through various synthetic methodologies to yield a diverse library of derivatives, including amides, esters, and thioureas. The following sections detail common synthetic routes.

General Synthesis of Thiophene-2-Carboxamide Derivatives

A prevalent method for the synthesis of thiophene-2-carboxamides involves the coupling of 5-substituted-thiophene-2-carboxylic acid with an appropriate aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of Phenyl-Thiophene-Carboxamide Derivatives

-

Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Add DMAP (0.33 equivalents) and EDC (1.33 equivalents) to the solution.

-

Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

-

Add the desired aniline derivative (1 equivalent) to the reaction mixture.

-

Continue stirring for 48 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Upon completion, perform an acidic workup with HCl to remove excess aniline.

-

Dry the organic layer under reduced pressure.

-

Purify the resulting crude product by column chromatography using a suitable solvent system (e.g., DCM:ethyl acetate, 1:1) to obtain the final thiophene-2-carboxamide derivative.[1]

Synthesis of Thiophene-2-Carboxylic Acid Thiourea Derivatives

Thiourea derivatives of thiophene-2-carboxylic acid can be synthesized from 2-thiophene carboxylic acid chloride and ammonium thiocyanate, followed by reaction with a primary amine.

Experimental Protocol: Synthesis of Thiophene-2-Carboxylic Acid Thioureides

-

Dissolve 2-thiophenecarboxylic chloride (1 equivalent) in anhydrous acetone.

-

Add this solution to a solution of dry ammonium thiocyanate (1 equivalent) in anhydrous acetone.

-

The resulting 2-thenoyl-isothiocyanate is then reacted in situ with the desired primary amine to yield the corresponding thiourea derivative.[2]

The following diagram illustrates a general workflow for the synthesis and initial screening of novel thiophene derivatives.

Caption: General workflow for the synthesis and screening of thiophene derivatives.

Antimicrobial Potential

Thiophene-2-carboxylic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thiourea Derivatives | Candida albicans | 31.25 - 62.5 | [4] |

| Thiourea Derivatives | Bacillus subtilis | 7.8 - 125 | [4] |

| Thiourea Derivatives | Gram-negative clinical strains | 31.25 - 250 | [4] |

| Spiro–indoline–oxadiazole Derivative | Clostridium difficile | 2 - 4 | [5] |

| Thiophene carboxamide derivative 4a | ESBL-producing E. coli | - | [6] |

| Thiophene carboxamide derivative 4c | ESBL-producing E. coli | - | [6] |

Note: Specific MIC values for 4a and 4c against ESBL-producing E. coli were not provided in the abstract, but they were highlighted as the most active compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Method

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Yeast Peptone Glucose for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

The following diagram illustrates a typical workflow for antimicrobial drug discovery.

Caption: Workflow for antimicrobial drug discovery.

Anti-inflammatory Activity

Several thiophene-2-carboxylic acid derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][8] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, and their ability to reduce edema in animal models.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | In vivo Edema Inhibition (%) | Reference |

| 5b | >46.12 | 5.45 | 4.33 | - | [9] |

| 15 | - | - | - | 58.46 | [10] |

| 16 | - | - | - | 48.94 | [11] |

| 17 | - | - | - | 47 | [11] |

| Celecoxib (Reference) | - | - | - | - | [9] |

| NDGA (Reference) | - | - | 2.46 | - | [9] |

| Indomethacin (Reference) | - | - | - | 47.73 | [10] |

Note: '-' indicates data not available in the provided sources.

Experimental Protocol: In-vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a widely used in-vivo assay to screen for acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Rat Paw Edema

-

Administer the test compound or vehicle to a group of rats.

-

After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.[12]

The following diagram depicts the arachidonic acid cascade and the points of inhibition by thiophene derivatives.

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Anticancer Potential

Thiophene-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | [1] |

| 2e | Hep3B | 12.58 | [1] |

| 11b | MCF7 (Breast) | 6.55 | [14] |

| 11b | HCT116 (Colon) | 8.20 | [14] |

| 15 | MCF7 (Breast) | 9.35 | [14] |

| 15 | HCT116 (Colon) | 8.76 | [14] |

| Doxorubicin (Reference) | MCF7 (Breast) | 4.17 | [14] |

| Doxorubicin (Reference) | HCT116 (Colon) | 5.23 | [14] |

Experimental Protocol: Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiophene derivatives.

Conclusion

Thiophene-2-carboxylic acid derivatives represent a versatile and promising class of compounds with significant biological potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold. Further investigations into their mechanisms of action and structure-activity relationships will be crucial in designing next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the synthetic building block, 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry and materials science.

Core Chemical and Physical Data

This compound is a substituted thiophene derivative with a molecular formula of C₁₂H₁₀O₃S and a molecular weight of 234.28 g/mol .[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃S | [1] |

| Molecular Weight | 234.28 g/mol | [1] |

| CAS Number | 82437-74-9 | [1][2] |

| Melting Point | 193°C | [1] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This is typically followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Plausible Synthetic Pathway

A likely two-step synthesis commences with a Suzuki-Miyaura coupling between a 4-halothiophene-2-carboxylate ester and 4-methoxyphenylboronic acid, followed by saponification of the resulting ester.

References

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the spectroscopic and synthetic data available for the compound 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. This molecule is of interest within medicinal chemistry and materials science due to its structural motifs—a thiophene carboxylic acid backbone substituted with a methoxyphenyl group. Such compounds are often investigated for their potential biological activities and electronic properties.

Molecular and Physical Properties

Basic chemical and physical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃S |

| Molecular Weight | 234.27 g/mol |

| Melting Point | 193°C |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections outline the expected spectral characteristics based on the analysis of its constituent functional groups and related chemical structures.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the methoxyphenyl group, and the carboxylic acid.

Expected Chemical Shifts (δ) in ppm:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Thiophene H-3 | 7.5 - 8.0 | Singlet or Doublet | 1H |

| Thiophene H-5 | 7.2 - 7.8 | Singlet or Doublet | 1H |

| Methoxyphenyl (Aromatic) | 6.8 - 7.5 | Multiplet (two doublets) | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Thiophene C-2 | 140 - 150 |

| Thiophene C-3 | 125 - 135 |

| Thiophene C-4 | 135 - 145 |

| Thiophene C-5 | 120 - 130 |

| Methoxyphenyl (C-ipso) | 155 - 165 |

| Methoxyphenyl (C-aromatic) | 114 - 130 |

| Methoxy (-OC H₃) | ~55 |

Infrared (IR) Spectroscopy

The infrared spectrum will be characterized by absorptions corresponding to the key functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (Aryl Ether) | 1230-1270 | Strong |

| C-S stretch (Thiophene) | 600-800 | Weak-Medium |

Mass Spectrometry

Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Expected m/z Values:

| Ion | m/z |

| [M]⁺ | 234 |

| [M-OH]⁺ | 217 |

| [M-COOH]⁺ | 189 |

Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Suzuki coupling of 4-bromo-thiophene-2-carboxylic acid with 4-methoxyphenylboronic acid. This would be a common and effective method for forming the aryl-aryl bond between the thiophene and phenyl rings.

Caption: Conceptual Suzuki coupling workflow for the synthesis of the target compound.

Signaling Pathways and Logical Relationships

As the biological activity of this compound is not well-documented, a specific signaling pathway cannot be described. However, a general workflow for screening such a compound for potential biological activity is outlined below. This workflow illustrates the logical progression from initial compound synthesis to the identification of a potential drug lead.

Caption: General workflow for the screening and development of a novel chemical entity.

Technical Guide: Solubility Profile of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a molecule of considerable interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural framework, featuring a thiophene carboxylic acid core substituted with a methoxyphenyl group, suggests potential applications as a building block in the synthesis of novel pharmaceutical compounds and organic electronic materials. A fundamental understanding of its solubility in various organic solvents is paramount for its practical application in synthesis, purification, formulation, and device fabrication.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document also furnishes a detailed, adaptable experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃S[1][2] |

| Molecular Weight | 234.28 g/mol [1] |

| Melting Point | 193 °C[1] |

| CAS Number | 82437-74-9[1] |

Solubility Data

Table 2: Solubility of this compound in Selected Organic Solvents (Hypothetical Data)

| Solvent | Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | 32.7 | - |

| Ethanol | Polar Protic | 24.5 | - |

| Acetone | Polar Aprotic | 20.7 | - |

| Acetonitrile | Polar Aprotic | 37.5 | - |

| Dichloromethane | Nonpolar | 9.1 | - |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | - |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | - |

| Toluene | Nonpolar | 2.4 | - |

| Hexane | Nonpolar | 1.9 | - |

| Note: The solubility values are to be determined experimentally. |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a general and robust method that can be adapted for the determination of the solubility of this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker at the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it into a pre-weighed container.

-

Evaporate the solvent from the filtered supernatant under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the compound).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility in mg/mL or other appropriate units.

Analytical Quantification Method (e.g., using UV-Vis Spectroscopy or HPLC)

This method involves creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

-

Same as the gravimetric method

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and construct a calibration curve.

-

Prepare a saturated solution as described in the gravimetric method (steps 1-6).

-

Withdraw a small, known volume of the filtered supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols.

References

Unlocking the Therapeutic Promise of 4-Arylthiophene-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 4-arylthiophene-2-carboxylic acids have emerged as a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, offering valuable insights for researchers and drug development professionals. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Therapeutic Applications: A Multi-Faceted Approach

4-Arylthiophene-2-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anti-inflammatory and Analgesic Properties

A significant body of research highlights the potent anti-inflammatory and analgesic effects of this class of compounds. Notably, certain derivatives have been identified as inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a key player in inflammatory pain.[1][2] By blocking ANO1, these compounds can mitigate nociceptive signaling, offering a promising non-opioid alternative for pain management. For instance, the compound DFBTA, a 4-arylthiophene-3-carboxylic acid derivative, has shown potent ANO1 inhibition with an IC50 of 24 nM.[1]

Furthermore, specific 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory bowel disease (IBD).[3] The optimized compound 39, for example, exhibits subnanomolar antagonistic activity (IC50: 0.40 nM).[3] The mechanism involves the modulation of downstream signaling pathways that control inflammation in the gut.

Anticancer Activity

The fight against cancer is another promising frontier for 4-arylthiophene-2-carboxylic acids. Research has revealed their ability to target various cancer-specific pathways. Some derivatives act as biomimetics of Combretastatin A-4, a potent inhibitor of microtubule assembly, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[4] For example, certain thiophene carboxamide derivatives have shown significant antiproliferative activity against the Hep3B cancer cell line, with IC50 values in the low micromolar range.[4]

Other anticancer mechanisms include the induction of apoptosis through the activation of the tumor suppressor protein p53 and the inhibition of the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[5][6]

Antibacterial and Other Activities

Beyond inflammation and cancer, derivatives of 4-arylthiophene-2-carboxylic acid have also shown potential as antibacterial agents, urease inhibitors, and nitric oxide scavengers.[7] For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile demonstrated excellent antibacterial activity against Pseudomonas aeruginosa with an IC50 value of 29.7 µg/mL.[7]

Quantitative Biological Data

To facilitate a comparative analysis of the therapeutic potential of various 4-arylthiophene-2-carboxylic acid derivatives, the following tables summarize key quantitative data from the literature.

| Compound ID | Biological Activity | Target/Assay | IC50 Value | Reference |

| DFBTA | Analgesic | ANO1 Inhibition | 24 nM | [1] |

| Compound 39 | Anti-inflammatory (IBD) | P2Y14 Receptor Antagonism | 0.40 nM | [3] |

| Thiophene Carboxamide 2b | Anticancer | Hep3B Cell Proliferation | 5.46 µM | [4] |

| Thiophene Carboxamide 2d | Anticancer | Hep3B Cell Proliferation | 8.85 µM | [4] |

| Thiophene Carboxamide 2e | Anticancer | Hep3B Cell Proliferation | 12.58 µM | [4] |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Antibacterial | Pseudomonas aeruginosa | 29.7 µg/mL | [7] |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | Urease Activity | 27.1 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-arylthiophene-2-carboxylic acids, based on established protocols from the scientific literature.

Synthesis Protocols

1. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylthiophene-2-Carbaldehydes [8][9]

This protocol describes a common method for introducing an aryl group at the 4-position of the thiophene ring.

-

Reaction Setup: In a dry Schlenk flask, combine 4-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add an anhydrous solvent, such as toluene (10 mL), to the flask using a syringe.

-

Reaction: Stir the mixture at a temperature ranging from 80-110 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

2. Gewald Reaction for the Synthesis of 2-Aminothiophene Derivatives [10][11][12]

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.

-

Reactants: Combine a carbonyl compound (ketone or aldehyde, 1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol/water.

-

Catalyst: Add a catalytic amount of a base, such as piperidinium borate (20 mol%).

-

Reaction Conditions: Heat the reaction mixture, for example, at 100°C, and monitor its progress by TLC.

-

Product Isolation: Upon completion, the product often precipitates out of the reaction mixture and can be isolated by filtration. If not, the product can be extracted using an appropriate organic solvent.

-

Purification: The isolated product can be purified by recrystallization.

Biological Evaluation Protocols

1. In Vitro ANO1 Inhibition Assay (YFP-Based Fluorescence Quenching) [13][14][15]

This cell-based assay measures the activity of the ANO1 channel.

-

Cell Culture: Plate Fischer Rat Thyroid (FRT) cells that are stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) variant in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (4-arylthiophene-2-carboxylic acid derivative) for 10-30 minutes.

-

Channel Activation and Measurement: Activate the ANO1 channel by adding an agonist that increases intracellular calcium (e.g., ATP) in the presence of an iodide-containing solution.

-

Fluorescence Reading: Measure the quenching of YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the ANO1 channel activity.

-

Data Analysis: Calculate the initial rate of fluorescence quenching and determine the IC50 value of the inhibitor.

2. In Vitro P2Y14 Receptor Antagonist Assay (cAMP Measurement) [16][17]

This assay determines the ability of a compound to antagonize the P2Y14 receptor.

-

Cell Culture: Use HEK293 cells that are stably expressing the human P2Y14 receptor. Plate the cells in 384-well plates.

-

Incubation: Wash the cells with a phosphate-buffered saline solution and then incubate them with an induction buffer containing Forskolin (to stimulate cAMP production), a P2Y14 receptor agonist (e.g., UDP-glucose), and varying concentrations of the test compound for 30 minutes at 37°C.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., a competitive immunoassay).

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced effect on cAMP levels is used to determine its antagonistic activity and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

To visually represent the mechanisms through which 4-arylthiophene-2-carboxylic acids exert their therapeutic effects, the following diagrams have been generated using the DOT language.

Analgesic Effect via ANO1 Inhibition

Caption: Inhibition of the ANO1 channel by 4-arylthiophene-2-carboxylic acid derivatives, leading to reduced pain signaling.

Anti-inflammatory Effect in IBD via P2Y14 Receptor Antagonism

Caption: Antagonism of the P2Y14 receptor by 4-arylthiophene-2-carboxylic acid derivatives, mitigating intestinal inflammation.

Anticancer Effect via Microtubule Destabilization

Caption: Inhibition of microtubule assembly by 4-arylthiophene-2-carboxylic acid derivatives, leading to cancer cell apoptosis.

Conclusion

4-Arylthiophene-2-carboxylic acids represent a versatile and promising scaffold in modern drug discovery. Their diverse pharmacological activities, including potent anti-inflammatory, analgesic, and anticancer effects, underscore their potential for addressing significant unmet medical needs. The detailed understanding of their synthesis, biological activities, and mechanisms of action provided in this guide serves as a valuable resource for the scientific community, paving the way for the development of the next generation of thiophene-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of new cationic arylthiophenes against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: Synthesis, Potential Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of its synthesis, physicochemical properties, and putative biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related analogues and general knowledge of thiophene-based compounds to present potential therapeutic applications, experimental protocols, and logical frameworks for future research. The primary focus is on its potential role as an enzyme inhibitor, drawing parallels with known activities of the thiophene-2-carboxylic acid scaffold.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiophene ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The subject of this review, this compound, combines the thiophene-2-carboxylic acid scaffold with a methoxyphenyl moiety, suggesting potential for specific biological interactions. This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82437-74-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₃S | [1] |

| Molecular Weight | 234.28 g/mol | [1] |

| Melting Point | 193°C | [1] |

| Appearance | Solid | General Knowledge |

| Purity | Typically >95% | [1] |

Synthesis

Proposed Synthetic Pathway: Suzuki Coupling

A potential synthetic route for this compound is outlined below. This method utilizes a palladium-catalyzed Suzuki coupling between a thiophene boronic acid derivative and a halo-anisole derivative, followed by hydrolysis of an ester protecting group.

Caption: Proposed Suzuki coupling pathway for synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suzuki Coupling:

-

To a solution of methyl 4-bromothiophene-2-carboxylate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq).

-

De-gas the mixture with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture at 80-90°C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

-